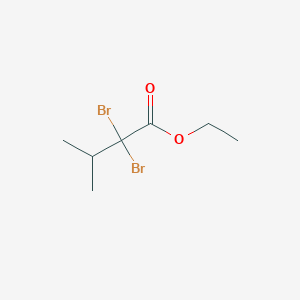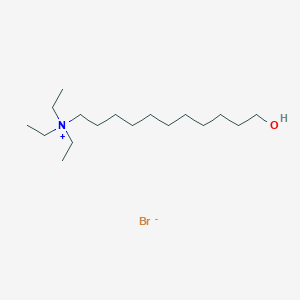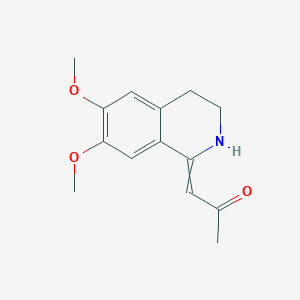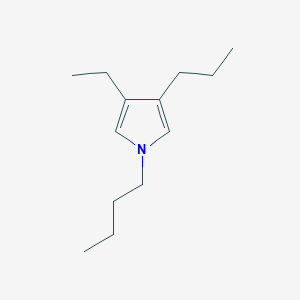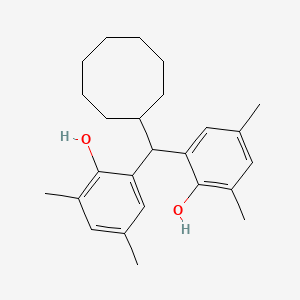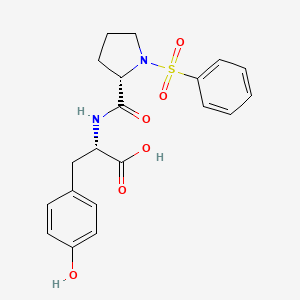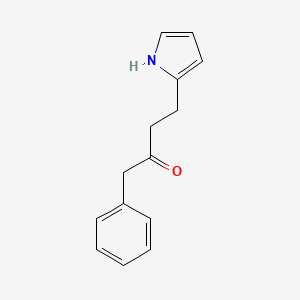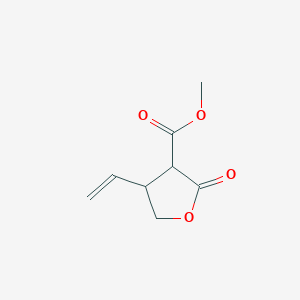
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is an organic compound with a unique structure that includes an oxooxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a catalytic amount of piperidine, followed by cyclization and esterification . Another method includes the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its oxooxolane ring structure allows it to form stable complexes with metal ions, which can influence catalytic activities in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxooxolane-3-carboxylate: Similar in structure but lacks the ethenyl group.
Ethyl 2-oxooxolane-3-carboxylate: Another related compound with an ethyl ester group instead of a methyl ester.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Contains an additional ethyl group and is used in similar applications.
Uniqueness
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
528853-44-3 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 4-ethenyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-12-8(10)6(5)7(9)11-2/h3,5-6H,1,4H2,2H3 |
Clé InChI |
TVLNCUYZTYKGKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(COC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
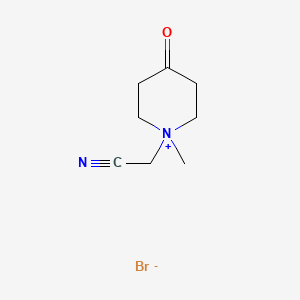
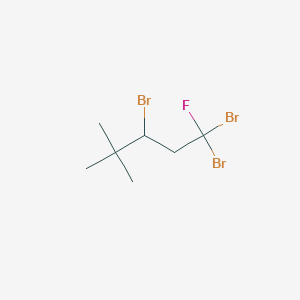
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
